molecular formula C15H27NO2 B12801017 1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol CAS No. 76793-02-7

1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol

Cat. No.: B12801017
CAS No.: 76793-02-7
M. Wt: 253.38 g/mol
InChI Key: DYMQRJBTOVFIOV-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(222)octan-5-ol is a complex organic compound that features a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the piperidinyl group via nucleophilic substitution.
  • Functionalization of the hydroxyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale production.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of any carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of the piperidinyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

  • Oxidation might yield a ketone or aldehyde.
  • Reduction would regenerate the original hydroxyl compound.
  • Substitution could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(22

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for therapeutic use.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol would depend on its specific interactions with molecular targets. This could involve:

  • Binding to specific receptors or enzymes.
  • Modulation of biochemical pathways.
  • Alteration of cellular functions through interaction with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethyl-6-(1-morpholinyl)-2-oxabicyclo(2.2.2)octan-5-ol
  • 1,3,3-Trimethyl-6-(1-pyrrolidinyl)-2-oxabicyclo(2.2.2)octan-5-ol

Uniqueness

1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol is unique due to its specific combination of functional groups and bicyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

76793-02-7

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

1,3,3-trimethyl-6-piperidin-1-yl-2-oxabicyclo[2.2.2]octan-5-ol

InChI

InChI=1S/C15H27NO2/c1-14(2)11-7-8-15(3,18-14)13(12(11)17)16-9-5-4-6-10-16/h11-13,17H,4-10H2,1-3H3

InChI Key

DYMQRJBTOVFIOV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(O1)(C(C2O)N3CCCCC3)C)C

Origin of Product

United States

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